molecular formula C24H26BrN3O3 B11528195 Ethyl 1-{[(3Z)-3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate

Ethyl 1-{[(3Z)-3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate

Cat. No.: B11528195
M. Wt: 484.4 g/mol
InChI Key: LZPFVHDVGSVHDV-UHFFFAOYSA-N
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Description

Ethyl 1-{[(3Z)-3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[(3Z)-3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the indole moiety, followed by the introduction of the brominated phenyl group and the piperidine ring. Common reagents used in these steps include brominating agents, reducing agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(3Z)-3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The brominated phenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or ester.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-{[(3Z)-3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially leading to effects on cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-{[(3Z)-3-[(3-chloro-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate
  • Ethyl 1-{[(3Z)-3-[(3-fluoro-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate

Uniqueness

The uniqueness of Ethyl 1-{[(3Z)-3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate lies in its brominated phenyl group, which can undergo specific chemical reactions that are not possible with other halogenated analogs

Properties

Molecular Formula

C24H26BrN3O3

Molecular Weight

484.4 g/mol

IUPAC Name

ethyl 1-[[3-(3-bromo-4-methylphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H26BrN3O3/c1-3-31-24(30)17-10-12-27(13-11-17)15-28-21-7-5-4-6-19(21)22(23(28)29)26-18-9-8-16(2)20(25)14-18/h4-9,14,17H,3,10-13,15H2,1-2H3

InChI Key

LZPFVHDVGSVHDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=C(C=C4)C)Br)C2=O

Origin of Product

United States

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